molecular formula C11H18ClN3O2 B14009859 N-(2-hydroxyethyl)-4-[(2-methylhydrazinyl)methyl]benzamide;hydrochloride CAS No. 13022-18-9

N-(2-hydroxyethyl)-4-[(2-methylhydrazinyl)methyl]benzamide;hydrochloride

Cat. No.: B14009859
CAS No.: 13022-18-9
M. Wt: 259.73 g/mol
InChI Key: AXFYBTLISPIYBS-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-4-[(2-methylhydrazinyl)methyl]benzamide;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core substituted with a hydroxyethyl group and a methylhydrazinylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-4-[(2-methylhydrazinyl)methyl]benzamide;hydrochloride typically involves the reaction of 4-formylbenzoic acid with 2-hydroxyethylamine to form an intermediate, which is then reacted with methylhydrazine. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-4-[(2-methylhydrazinyl)methyl]benzamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The methylhydrazinylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while reduction of the benzamide core may produce a primary amine.

Scientific Research Applications

N-(2-hydroxyethyl)-4-[(2-methylhydrazinyl)methyl]benzamide;hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying enzyme activity or as a ligand for receptor binding studies.

    Industry: It can be utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-4-[(2-methylhydrazinyl)methyl]benzamide;hydrochloride involves its interaction with specific molecular targets. The hydroxyethyl group may facilitate binding to enzymes or receptors, while the methylhydrazinylmethyl group can participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)benzamide: Lacks the methylhydrazinylmethyl group, resulting in different chemical reactivity and biological activity.

    4-(2-hydroxyethyl)benzamide: Similar structure but without the methylhydrazinylmethyl group, leading to distinct properties.

    N-(2-hydroxyethyl)-4-methylbenzamide: Contains a methyl group instead of the methylhydrazinylmethyl group, affecting its chemical behavior and applications.

Uniqueness

N-(2-hydroxyethyl)-4-[(2-methylhydrazinyl)methyl]benzamide;hydrochloride is unique due to the presence of both the hydroxyethyl and methylhydrazinylmethyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various research and industrial applications.

Properties

CAS No.

13022-18-9

Molecular Formula

C11H18ClN3O2

Molecular Weight

259.73 g/mol

IUPAC Name

N-(2-hydroxyethyl)-4-[(2-methylhydrazinyl)methyl]benzamide;hydrochloride

InChI

InChI=1S/C11H17N3O2.ClH/c1-12-14-8-9-2-4-10(5-3-9)11(16)13-6-7-15;/h2-5,12,14-15H,6-8H2,1H3,(H,13,16);1H

InChI Key

AXFYBTLISPIYBS-UHFFFAOYSA-N

Canonical SMILES

CNNCC1=CC=C(C=C1)C(=O)NCCO.Cl

Origin of Product

United States

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